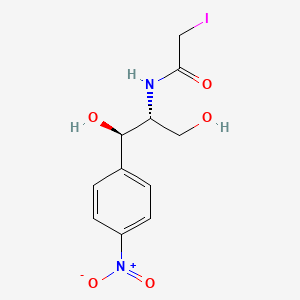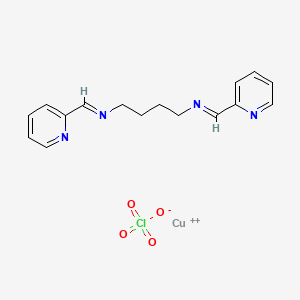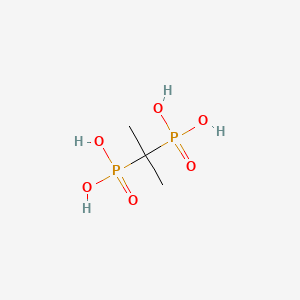
Kopsinine
Vue d'ensemble
Description
Kopsinine is a monoterpene indole alkaloid that belongs to the Kopsia genus, which is part of the Apocynaceae family. This compound is known for its complex polycyclic structure and has been isolated from various Kopsia species. This compound has garnered significant interest due to its unique chemical structure and potential pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The total synthesis of kopsinine involves several intricate steps due to its complex structure. One notable method includes the use of a powerful intramolecular [4 + 2]/[3 + 2] cycloaddition cascade of 1,3,4-oxadiazoles. This method features an additional unique samarium(II) iodide-promoted transannular cyclization reaction for the formation of the bicyclo[2.2.2]octane core central to its hexacyclic ring system . Another approach involves the enantioselective total synthesis using a nitroaryl transfer cascade strategy .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the complexity of its synthesis. Most research focuses on laboratory-scale synthesis, which involves multiple steps and specific reaction conditions that may not be easily scalable for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Kopsinine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of this compound-N(4)-oxide .
Applications De Recherche Scientifique
Chemistry: Kopsinine serves as a model compound for studying complex alkaloid synthesis.
Industry: While industrial applications are limited, this compound’s unique structure makes it a valuable compound for research and development in chemical synthesis.
Mécanisme D'action
The mechanism of action of kopsinine involves its interaction with various molecular targets and pathways. For instance, this compound has been shown to inhibit microsomal lipid peroxidation, which is induced by carbon tetrachloride in vitro. This suggests that this compound may exert its effects by modulating oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Kopsinine is part of a broader class of monoterpene indole alkaloids, which includes compounds like kopsifoline, kopsinilam, and pleiocarpine . Compared to these similar compounds, this compound is unique due to its specific hexacyclic ring system and the presence of a bicyclo[2.2.2]octane core. This structural uniqueness contributes to its distinct chemical and biological properties.
List of Similar Compounds
- Kopsifoline
- Kopsinilam
- Pleiocarpine
- Tubotaiwine
This compound’s unique structure and potential pharmacological activities make it a compound of significant interest in scientific research. Its complex synthesis and diverse chemical reactions further highlight its importance in the field of organic chemistry.
Propriétés
IUPAC Name |
methyl 2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-17(24)15-13-19-7-4-11-23-12-10-20(18(19)23)14-5-2-3-6-16(14)22-21(15,20)9-8-19/h2-3,5-6,15,18,22H,4,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLRRIUNGGQRTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC23CCCN4C2C5(C1(CC3)NC6=CC=CC=C65)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H,6H-5,11b-Ethano[1,3]dioxolo[4,5-j]phenanthridine, 2,3,4,4a-tetrahydro-, (4aR,5S,11bR)-](/img/structure/B1219335.png)






![(1S,3aS,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-5,7,11-triol](/img/structure/B1219346.png)






